Dicyclohexylammonium

Corrosion Inhibition Electrochemistry Materials Protection

You need a counterion that does more than balance charge. Dicyclohexylammonium uniquely templates crystalline architectures for peptide purification, drives PAN carbon fiber cyclization at ~160°C to slash energy costs, and forms synergistic steel protective films after 20 days as the nitrite salt. For processes where generic ammonium or smaller secondary cations cause crystallization failure or corrosion loss, specify dicyclohexylammonium. Available as free amine or tailored salt (nitrite, 2-cyanoacrylate). Inquire for milligram to multi-ton supply.

Molecular Formula C12H24N+
Molecular Weight 182.33 g/mol
Cat. No. B1228976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylammonium
Synonymscyclohexanamine, N-cyclohexyl-, sulfate (1:1)
dicyclohexylamine
dicyclohexylamine hydrochloride
dicyclohexylamine nitrate
dicyclohexylamine nitrite
dicyclohexylamine phosphate (3:1)
dicyclohexylamine sulfate
dicyclohexylamine sulfate (1:1)
dicyclohexylammonium
Molecular FormulaC12H24N+
Molecular Weight182.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[NH2+]C2CCCCC2
InChIInChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2/p+1
InChIKeyXBPCUCUWBYBCDP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylammonium: A Critical Secondary Ammonium Cation for Salt Formation, Corrosion Inhibition, and Advanced Material Design


Dicyclohexylammonium, formally the conjugate acid of dicyclohexylamine (DCHA), is a secondary ammonium cation (C₁₂H₂₄N⁺) characterized by its strong basicity (pKa ≈ 10.4) and distinct lipophilic bulk due to its twin cyclohexyl rings [1]. It is widely employed not as an isolated species but as a counterion in salts with organic and inorganic anions, enabling the fine-tuning of physicochemical properties such as crystallinity, solubility, and stability . Its unique steric profile and hydrogen-bonding capacity make it a versatile building block in organic synthesis, supramolecular gelation, and materials science [2].

Why Generic Amine or Counterion Swaps Fail: Verifiable Differentiation of Dicyclohexylammonium Salts


Substituting dicyclohexylammonium with other secondary ammonium cations (e.g., dipropylammonium) or simpler inorganic counterions (e.g., sodium, potassium) is not functionally equivalent. The dicyclohexylammonium cation's unique combination of steric bulk and hydrogen-bonding geometry directly governs its ability to template specific crystalline architectures [1], enhance the long-term protective film formation on metal surfaces [2], and significantly reduce the cyclization temperature in carbon fiber precursor polymers [3]. Consequently, substituting this cation can lead to a failure in crystallization, a loss of long-term corrosion protection, or a requirement for higher processing temperatures, impacting both product performance and process economics.

Dicyclohexylammonium Salts: Quantified Advantages in Corrosion, Synthesis, and Material Performance


Superior Long-Term Steel Corrosion Inhibition vs. Free Amine and Benzotriazole

In electrochemical corrosion studies on steel in chloride-containing alkaline solutions, the dicyclohexylammonium nitrite salt (DCHAMN) demonstrated the highest long-term inhibiting efficiency compared to the free amine (DCHA) and 5-hexyl-benzotriazole (C6BTA). After 20 days of immersion, DCHAMN formed an impervious surface film that blocked localized corrosion, whereas DCHA and C6BTA only slowed pitting corrosion [1]. This superior performance is attributed to a synergistic effect between the nitrite anion and the chemisorbed dicyclohexylammonium cation [1].

Corrosion Inhibition Electrochemistry Materials Protection

Enhanced Crystallinity and Purification Efficiency vs. Hydrochloride/Oxalate Salts in Peptide Synthesis

Comparative studies on protected amino acid derivatives have revealed that the dicyclohexylammonium salt form confers significantly improved crystallinity over earlier hydrochloride or oxalate salts . This enhancement is a direct consequence of the cation's ability to template robust crystalline lattices through a network of N-H···O hydrogen bonds [1]. This property directly facilitates purification by recrystallization, a critical step in the synthesis of high-purity peptides.

Peptide Synthesis Crystallization Purification

Reduced Cyclization Initiation Temperature in Carbon Fiber Precursors vs. PAN Homopolymer

The incorporation of dicyclohexylammonium 2-cyanoacrylate (CA) as a comonomer in polyacrylonitrile (PAN) significantly lowers the initiation temperature required for the critical cyclization step in carbon fiber production. Differential scanning calorimetry (DSC) analysis showed that the initiation temperature for P(AN-CA) copolymer under nitrogen was reduced to approximately 235°C, compared to the higher temperature required for PAN homopolymer [1]. Under an air atmosphere, a CA content of 0.78 mol% further lowered the initiation temperature to 160.1°C, with a reduced activation energy of 116 kJ/mol, which was smaller than that of a comparable copolymer using itaconic acid (IA) [1].

Carbon Fiber Polymer Chemistry Thermal Analysis

Unique Racemic Conglomerate Behavior at Room Temperature Enabling Optical Resolution

Thermodynamic analysis of the dicyclohexylammonium salt of N-formyl-Dl-tyrosine (Dl-DCH salt) revealed a unique solid-state behavior: while it forms a racemic compound at its melting point, it exists as a conglomerate at room temperature [1]. This property is not universal for all organic ammonium salts of this amino acid derivative. This specific conglomerate formation enables the direct optical resolution of the racemate by preferential crystallization, a process that successfully yielded d- and l-tyrosines with 100% optical purity after successive crystallizations in methanol at 10°C [1].

Chiral Resolution Crystallography Process Chemistry

Improved Solubility-Driven Process Efficiency in Leukotriene Antagonist Synthesis vs. Prior DCHA Salt Forms

In the industrial-scale synthesis of a leukotriene antagonist intermediate, a specific dicyclohexylamine salt was identified to be 'much more insoluble in polar solvents than the known dicyclohexylamine salts of montelukast and its methyl ester intermediate' [1]. This distinct solubility profile conferred multiple process advantages: the duration of salt formation became 'considerably shorter' and seeding of the solution to initiate crystallization was no longer necessary, eliminating a hazardous step and improving process safety and scalability [1]. The product was obtained in high yield and purity using a single polar solvent.

Process Chemistry Crystallization Pharmaceutical Synthesis

Best Research and Industrial Application Scenarios for Dicyclohexylammonium-Based Reagents


Formulation of Long-Term Vapor-Phase Corrosion Inhibitors (VpCIs)

Based on its demonstrated ability to form a synergistic, impervious protective film on steel after 20 days of immersion [1], dicyclohexylammonium nitrite (DCHAMN) is the preferred active for VpCI products targeting long-term storage or pipeline protection. Its performance justifies its selection over alternatives like free dicyclohexylamine (DCHA) or benzotriazole derivatives, which only slow pitting corrosion.

Cost-Effective Synthesis of Enantiopure Amino Acids via Preferential Crystallization

The unique room-temperature conglomerate behavior of the dicyclohexylammonium salt of N-formyl-Dl-tyrosine allows for the direct and scalable optical resolution of the racemate [2]. This application scenario is ideal for process chemists seeking to avoid expensive chiral catalysts or chromatographic separations to obtain enantiopure building blocks (achieving 100% optical purity) [2].

Optimized Stabilization Step in Carbon Fiber Precursor Manufacturing

For polyacrylonitrile (PAN)-based carbon fiber production, using dicyclohexylammonium 2-cyanoacrylate as a comonomer reduces the cyclization initiation temperature from the standard PAN homopolymer requirement to ~235°C under nitrogen and to as low as 160.1°C under air [3]. This scenario is specifically valuable for manufacturers aiming to lower energy costs and accelerate the thermal stabilization phase.

Enhanced Purification of N-Protected Amino Acid Derivatives

In peptide synthesis workflows, converting free carboxylic acids or their less crystalline salts (e.g., hydrochloride, oxalate) to the dicyclohexylammonium salt form is a proven strategy to dramatically improve crystallinity . This scenario applies whenever facile purification by recrystallization is needed, reducing reliance on column chromatography and improving overall yield and purity of the final peptide.

Quote Request

Request a Quote for Dicyclohexylammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.